Boc-Nalpha-methyl-N-im-trityl-D-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

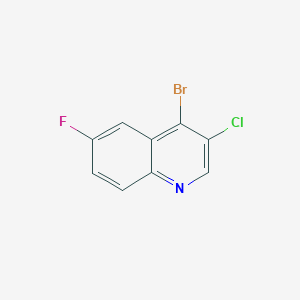

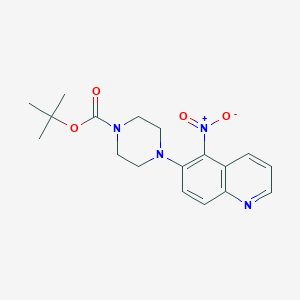

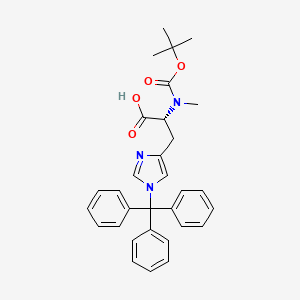

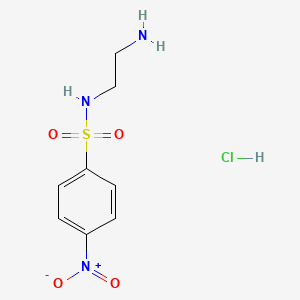

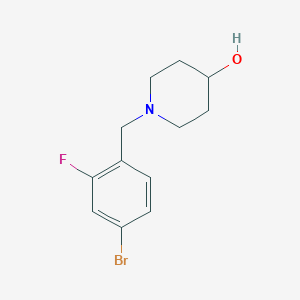

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” is a specialty product used for proteomics research . It has a molecular weight of 511.63 and a molecular formula of C31H33N3O4 .

Molecular Structure Analysis

The molecular structure of “Boc-Nalpha-methyl-N-im-trityl-D-histidine” is complex, with a molecular formula of C31H33N3O4 . The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid .Physical And Chemical Properties Analysis

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” has a molecular weight of 511.63 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

1. Solid-Phase Synthesis of Peptides

Boc-Nalpha-methyl-N-im-trityl-D-histidine has been utilized in the solid-phase synthesis of histidine-containing peptides. It was employed in the synthesis of a specific heptapeptide related to human growth hormone, demonstrating its effectiveness in peptide assembly. The use of this compound facilitates the synthesis process by offering protection and efficient coupling of histidine derivatives (Yamashiro, Blake, & Li, 1972).

2. Protein Separation and Anchoring

In a different context, similar compounds have been used for protein separation and anchoring. Nitrilotriacetic acid-modified magnetic nanoparticles, which bind to histidine-tagged proteins, were synthesized using Nalpha,Nalpha-bis(carboxymethyl)lysine. This system provides an alternative for protein separation and can be useful for transporting and anchoring proteins (Xu et al., 2004).

3. Generation and Analysis of Radicals

The compound has also found use in generating and analyzing radicals containing the histidine residue. Studies on radicals in the gas phase used histidine derivatives, contributing to our understanding of the chemical behavior and stability of histidine-containing compounds under different conditions (Tureček et al., 2009).

4. Synthesis of Histidine Derivatives

Research has also focused on synthesizing variants of histidine, such as Nalpha-Boc-Nim-tritylhistidine. These derivatives have been used in various chemical processes and offer insights into the chemistry of histidine and its potential applications in synthetic chemistry (Pozdnev, 1982).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of histidine like Nalpha-trifluoroacetyl-Nim-carbethoxy methyl histidinate have been used for quantitative analysis. This approach illustrates the specificity and reproducibility of methods to determine histidine in complex biological samples (Greaves & Moll, 1976).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYPSNTJGPVOJ-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Nalpha-methyl-N-im-trityl-D-histidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1372065.png)

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)